![molecular formula C29H23N5O3S B2864990 2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione CAS No. 690249-84-4](/img/structure/B2864990.png)
2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione” is also known as WIKI4 . It has a molecular formula of C29H23N5O3S and a molecular weight of 521.59 . The compound is non-polymer .
Molecular Structure Analysis
The compound has an isomeric SMILES representation as follows: COc1ccc (cc1)n2c (nnc2SCCCN3C (=O)c4cccc5c4c (ccc5)C3=O)c6ccncc6 . This representation provides a detailed view of the molecular structure of the compound .Physical And Chemical Properties Analysis
The compound has a formal charge of 0 . It consists of 61 atoms, with no chiral atoms, and has 66 bonds, 28 of which are aromatic bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
The thermal reactivity of tricyclic 4,5-diacyltriazolines, which involves complex molecules including those with methoxyphenyl groups, indicates a rich chemistry for synthesizing diverse compounds. Such reactions offer pathways for creating novel molecules with potential applications in materials science and pharmaceuticals (Benati, Montevecchi, & Spagnolo, 1991).
Catalysis
Copper(II)-catalyzed synthesis of benzo[f]pyrido[1,2-a]indole-6,11-dione derivatives via naphthoquinone difunctionalization highlights the role of metal catalysis in synthesizing complex heterocyclic compounds. Such processes are crucial in developing pharmaceuticals and agrochemicals with high efficiency and selectivity (Liu & Sun, 2012).
Biological Applications
The synthesis of novel compounds based on lawsone, exhibiting antioxidant and antitumor activities, demonstrates the potential of complex molecules in therapeutic applications. Understanding the biological activities of such compounds can lead to the discovery of new drugs and treatments for various diseases (Hassanien, Abd El-Ghani, & Elbana, 2022).
Molecular Structure and Characterization
Studies on the one-step synthesis and X-ray analysis of methoxy substituted benzo[de]benzo[4,5]imidazo[2,1-a]-isoquinolin-7-ones contribute to the understanding of molecular structures and their electronic properties. Such knowledge is fundamental in the design of materials with specific optical, electronic, or catalytic properties (Lu & He, 2012).
Synthesis of Heterocycles
The efficient generation of singlet oxygen and photooxidation of sulfide into sulfoxide via tuning the ancillary of bicyclometalated iridium(III) complexes demonstrates the application of complex molecules in photocatalytic reactions. This research opens avenues for environmental remediation and synthetic chemistry applications (Li & Ye, 2019).
Wirkmechanismus
Mode of Action
Its structural features suggest that it might interact with its targets through hydrogen bonding, hydrophobic interactions, or possibly through covalent bonding .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Based on its structural similarity to known compounds, it may influence pathways related to cell signaling, metabolism, or possibly dna synthesis .
Pharmacokinetics
Its molecular weight (52159 g/mol ) suggests it may have good oral bioavailability. The presence of the methoxy group might enhance its metabolic stability, while the sulfanyl group could potentially be a site of metabolic vulnerability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information on the compound’s targets and mode of action, it’s difficult to predict how these factors might affect this compound .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-[[4-(4-methoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N5O3S/c1-37-22-13-11-21(12-14-22)34-26(20-8-4-15-30-18-20)31-32-29(34)38-17-5-16-33-27(35)23-9-2-6-19-7-3-10-24(25(19)23)28(33)36/h2-4,6-15,18H,5,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCFQFMHDIWRGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CN=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

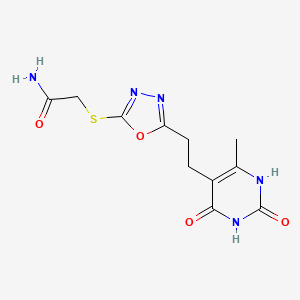
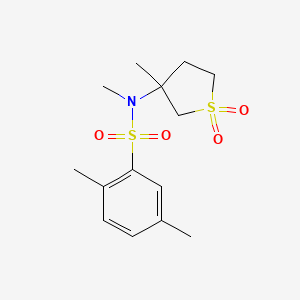
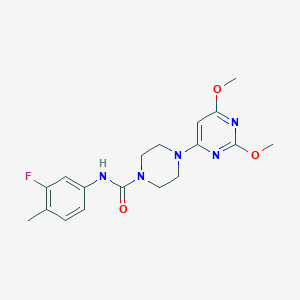
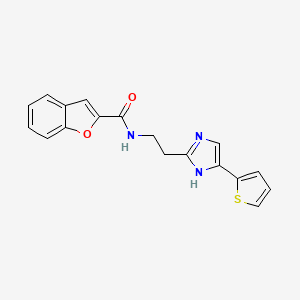


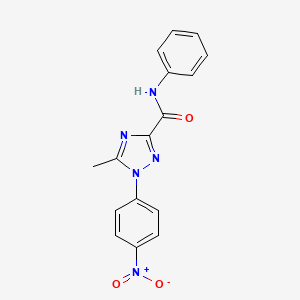

![4-phenyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide](/img/structure/B2864923.png)
![2-[4-(2-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2864925.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2864927.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2864929.png)
![1-[(2-fluorophenyl)sulfonyl]-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-D-prolinamide](/img/structure/B2864930.png)